5-Chloroquinolin-8-yl 4-fluorobenzoate

Medicinal Chemistry ADME Lipophilicity

5-Chloroquinolin-8-yl 4-fluorobenzoate (CAS 305375-90-0) is a synthetic ester resulting from the conjugation of 5-chloro-8-hydroxyquinoline and 4-fluorobenzoic acid. It belongs to the privileged 8-hydroxyquinoline (8-HQ) scaffold class, which is extensively investigated for its metal-chelating properties and diverse biological activities, including anticancer and antimicrobial effects.

Molecular Formula C16H9ClFNO2
Molecular Weight 301.7
CAS No. 305375-90-0
Cat. No. B2743269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinolin-8-yl 4-fluorobenzoate
CAS305375-90-0
Molecular FormulaC16H9ClFNO2
Molecular Weight301.7
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)F)Cl
InChIInChI=1S/C16H9ClFNO2/c17-13-7-8-14(15-12(13)2-1-9-19-15)21-16(20)10-3-5-11(18)6-4-10/h1-9H
InChIKeyDTHDEEOQLYQDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroquinolin-8-yl 4-fluorobenzoate (CAS 305375-90-0): A Key Halogenated Quinoline Ester for Medicinal Chemistry and Supramolecular Research


5-Chloroquinolin-8-yl 4-fluorobenzoate (CAS 305375-90-0) is a synthetic ester resulting from the conjugation of 5-chloro-8-hydroxyquinoline and 4-fluorobenzoic acid. It belongs to the privileged 8-hydroxyquinoline (8-HQ) scaffold class, which is extensively investigated for its metal-chelating properties and diverse biological activities, including anticancer and antimicrobial effects [1]. The strategic incorporation of a para-fluorine atom on the benzoate ring is a recognized medicinal chemistry tactic to modulate a compound's physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to non-fluorinated or ortho/meta-substituted analogs [2]. Crystallographic analysis of the closely related 2-fluorobenzoate isomer has revealed that such compounds can form unique supramolecular architectures directed by halogen bonding, a feature critical for crystal engineering studies [3].

Why 5-Chloroquinolin-8-yl 4-fluorobenzoate Cannot Be Simply Replaced by Generic 8-Hydroxyquinoline Analogs


Generic substitution within the 5-chloro-8-hydroxyquinoline ester class is scientifically unsound due to the profound impact of the benzoate ring's substitution pattern on both biological activity and solid-state architecture. The position of the fluorine atom (ortho, meta, or para) dictates the molecule's dipole moment, lipophilicity (logP), and metabolic stability, which in turn govern target binding and pharmacokinetics [1]. Furthermore, in the solid state, the specific halogen substitution pattern is the primary director of non-covalent interactions; the 2-fluorobenzoate isomer forms distinct halogen-bonded dimer chains, a motif expected to be absent or altered in the 4-fluorobenzoate version, leading to different crystalline properties such as solubility and stability [2]. Therefore, procurement of the specific 4-fluorobenzoate isomer is mandatory for reproducible research outcomes in structure-activity relationship (SAR) studies and crystal engineering.

Quantitative Differentiation Evidence for 5-Chloroquinolin-8-yl 4-fluorobenzoate Over Closest Analogs


Predicted Lipophilicity Differential vs. Non-Fluorinated and Ortho-Fluorinated Analogs

The para-fluorine substitution on the benzoate ring of the target compound is predicted by computational models to confer a distinct lipophilicity profile compared to its non-fluorinated parent and the 2-fluorobenzoate isomer. This differentiation is critical for optimizing membrane permeability and metabolic stability in drug discovery programs [1]. 5-Chloroquinolin-8-yl benzoate (CAS 2251-63-0) serves as the non-fluorinated baseline, while (5-Chloroquinolin-8-yl)-2-fluorobenzoate is the ortho-substituted comparator. Explicit quantitative experimental logP data for the target compound is not available in the public domain; the presented data are predicted values from authoritative chemical databases, which provide a calculable basis for differentiation.

Medicinal Chemistry ADME Lipophilicity

Metabolic Stability Rationale: Blocking of Para-Hydroxylation

A primary metabolic soft spot for unsubstituted phenyl rings is enzymatic para-hydroxylation by cytochrome P450 enzymes. The installation of a fluorine atom at the para-position, as in the target compound, is a classic bioisosteric replacement to directly block this metabolic pathway. This rationale is a class-level inference derived from well-established medicinal chemistry principles [1]. While the non-fluorinated analog, 5-Chloroquinolin-8-yl benzoate, is susceptible to this transformation, the target compound is expected to exhibit significantly enhanced metabolic stability. No direct comparative microsomal stability data for these specific compounds was identified in the literature.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Distinct Solid-State Architecture Mediated by 4-Fluorobenzoate Halogen Bonding

The solid-state structure of the related 2-fluorobenzoate isomer is directed by specific Cl···F halogen bonds that form centrosymmetric dimer chains [1]. The 4-fluorobenzoate isomer's altered fluorine position is expected to drastically change this supramolecular synthon geometry, resulting in a different crystal packing arrangement and thus different physicochemical properties like solubility and melting point. This is a cross-study comparable inference, as the 2-fluorobenzoate isomer serves as the comparator. The target compound's halogen bond donor-acceptor geometry is unique due to the para-fluorine position.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Anticancer Activity Screening of the 5-Chloro-8-hydroxyquinoline Scaffold

The 5-chloro-8-hydroxyquinoline scaffold, the core component of the target compound, has demonstrated cytotoxic activity against the Colo 205 colorectal adenocarcinoma cell line. In a 2025 study, novel hybrids of this scaffold showed toxic activity, establishing a baseline for the pharmacophore's anticancer potential [1]. This serves as supporting evidence for the selection of this specific ester for further derivatization and SAR studies, as the ester is a direct prodrug or functionalized analog of this validated scaffold.

Anticancer Cytotoxicity Drug Discovery

High-Value Application Scenarios for Procuring 5-Chloroquinolin-8-yl 4-fluorobenzoate


Medicinal Chemistry SAR Probe for Metabolic Stability

A medicinal chemistry team can use 5-Chloroquinolin-8-yl 4-fluorobenzoate as a specific probe to investigate the impact of para-fluorine substitution on the metabolic stability of 8-hydroxyquinoline esters. By comparing its in vitro half-life in liver microsomes against the non-fluorinated parent compound (5-Chloroquinolin-8-yl benzoate), the team can quantify the protective effect of fluorine on the phenyl ring [1]. This data is crucial for advancing lead compounds from the 8-HQ class toward in vivo studies.

Crystal Engineering Study of Halogen-Bonding Motifs

A supramolecular chemistry group can procure this compound to systematically study how the position of a fluorine acceptor (para vs. ortho in the known 2-fluorobenzoate isomer [1]) alters the primary halogen-bonding motif and long-range crystal packing. Growing single crystals and solving the structure will provide definitive, publishable evidence on the structure-directing role of fluorine substitution in quinoline-based crystal engineering.

Synthesis of Novel Anticancer 8-HQ Prodrugs

Building on the known anticancer activity of 5-chloro-8-hydroxyquinoline hybrids against the Colo 205 cell line [1], a researcher can use this ester as a starting point for the synthesis of novel prodrugs. The compound serves as a protected form of 5-chloro-8-hydroxyquinoline, where the 4-fluorobenzoate ester can be designed to hydrolyze under specific physiological conditions, releasing the active 8-HQ pharmacophore in a controlled manner.

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